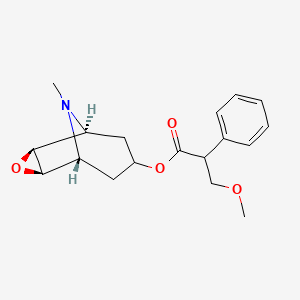
O-Methylscopolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methylscopolamine, also known as methscopolamine, is a quaternary ammonium derivative of scopolamine. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is commonly used in the form of its bromide or nitrate salt and has applications in treating peptic ulcers, reducing stomach acid secretion, and managing motion sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine. One common method is the reaction of scopolamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: O-Methylscopolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
O-Methylscopolamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Employed in studies of muscarinic acetylcholine receptors and their role in neurotransmission.
Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and as an antispasmodic agent.
Industry: Applied in the formulation of pharmaceuticals and as a drying agent in various products .
Mechanism of Action
O-Methylscopolamine exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. Specifically, it prevents communication between the vestibular system and the vomiting center in the brain, thereby reducing nausea and vomiting. Additionally, it reduces gastric acid secretion and gastrointestinal motility .
Comparison with Similar Compounds
Scopolamine: A naturally occurring tropane alkaloid with similar anticholinergic properties but differs in its ability to cross the blood-brain barrier.
Hyoscine Butylbromide: Another quaternary ammonium compound used as an antispasmodic agent.
Atropine: A tropane alkaloid with broader applications in medicine, including as a pre-anesthetic agent
Uniqueness: O-Methylscopolamine is unique in its strong anticholinergic effects while having limited central nervous system penetration due to its quaternary ammonium structure. This makes it particularly useful for peripheral applications without significant central side effects .
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |
InChI Key |
GWMNMILYYNDRFC-DBPPKFAGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)


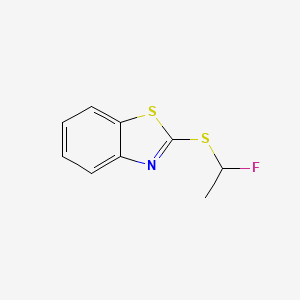
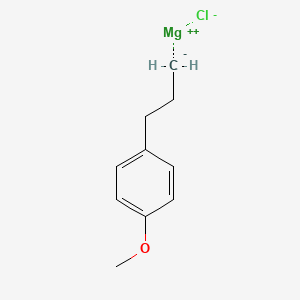
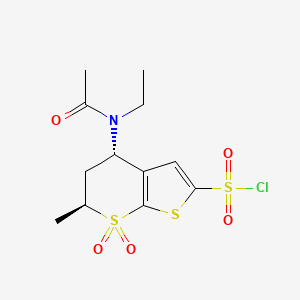



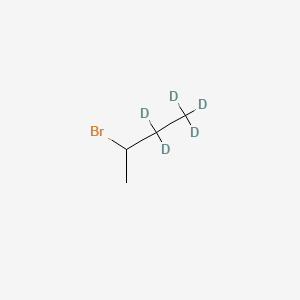

![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
